molecular formula C16H16N4O3S2 B2383296 3-(dimethylamino)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide CAS No. 881452-56-8

3-(dimethylamino)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2383296
CAS No.: 881452-56-8
M. Wt: 376.45
InChI Key: VAZXZYMESSGTGS-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the benzothiazole derivative with chlorosulfonic acid, followed by neutralization with a base.

    Amide Bond Formation: The final step involves the coupling of the sulfonamide benzothiazole with 3-(dimethylamino)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to a sulfonic acid derivative.

    Substitution: Electrophilic aromatic substitution reactions could occur on the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Electrophilic aromatic substitution could be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield N-oxides, while substitution could introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring is known to interact with DNA, proteins, and other biomolecules, potentially leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, known for its wide range of biological activities.

    Sulfanilamide: A sulfonamide antibiotic, structurally related due to the sulfonamide group.

    Dimethylaminobenzamide: Shares the dimethylamino and benzamide functionalities.

Uniqueness

3-(dimethylamino)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is unique due to the combination of the benzothiazole core, sulfonamide group, and dimethylamino functionality. This unique structure may confer distinct biological activities and chemical reactivity compared to its individual components or similar compounds.

Properties

IUPAC Name

3-(dimethylamino)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S2/c1-20(2)11-5-3-4-10(8-11)15(21)19-16-18-13-7-6-12(25(17,22)23)9-14(13)24-16/h3-9H,1-2H3,(H2,17,22,23)(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZXZYMESSGTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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